Product packaging for 3,3-Dichloro-1,2-propanediol(Cat. No.:CAS No. 58366-72-6)

3,3-Dichloro-1,2-propanediol

Cat. No.: B15398086
CAS No.: 58366-72-6
M. Wt: 144.98 g/mol
InChI Key: YDIWSTGWZCQZGK-UHFFFAOYSA-N
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Description

Nomenclature and Structural Considerations of 3,3-Dichloro-1,2-propanediol

The nomenclature of this compound follows the systematic naming conventions of the International Union of Pure and Applied Chemistry (IUPAC). The name designates a three-carbon propane (B168953) chain. The "-diol" suffix indicates the presence of two hydroxyl (-OH) groups, located at positions 1 and 2 of the carbon chain. The "3,3-dichloro-" prefix specifies that two chlorine atoms are attached to the third carbon atom. This arrangement results in a geminal dihalide at a primary carbon, a notable structural feature.

A search of chemical literature and databases reveals a scarcity of information specifically for this compound. This suggests that the compound may be highly unstable or not readily synthesized and isolated under standard conditions. Geminal diols, which have two hydroxyl groups on the same carbon, are often unstable and tend to dehydrate to form a carbonyl group. libretexts.org While geminal dihalides are generally more stable, the combination of a gem-dihalide and a diol on adjacent carbons may lead to unique stability challenges. The strong electron-withdrawing nature of the two chlorine atoms could, in theory, influence the stability of the adjacent hydroxyl groups. libretexts.org

For context, the structures and properties of more commonly studied dichlorinated propanediols are presented below.

Interactive Table: Properties of Selected Dichlorinated Propanediols

Compound NameIUPAC NameMolecular FormulaMolar Mass ( g/mol )CAS Number
1,3-Dichloro-2-propanol (B29581)1,3-dichloropropan-2-olC₃H₆Cl₂O128.9896-23-1
2,3-Dichloro-1-propanol (B139626)2,3-dichloropropan-1-olC₃H₆Cl₂O128.98616-23-9
1,1-Dichloro-2,3-propanediol1,1-dichloropropane-2,3-diolC₃H₆Cl₂O₂144.98Not available
2,2-Dichloro-1,3-propanediol2,2-dichloropropane-1,3-diolC₃H₆Cl₂O₂144.98582598-72-9 nist.gov

Evolution of Synthetic Chemistry for Halogenated Propanediols

The synthesis of halogenated propanediols has evolved over time, with several key methods being developed. One of the traditional methods involves the direct chlorination of glycerol (B35011). This process, however, often results in a mixture of mono- and dichlorinated products and can be difficult to control to obtain a specific isomer.

A more refined and widely used approach is the hydrolysis of epichlorohydrin (B41342). Epichlorohydrin can react with hydrochloric acid to yield dichlorinated propanols. nih.gov For instance, the reaction of epichlorohydrin is a known route to produce 1,3-dichloro-2-propanol. nih.gov The synthesis of 3-amino-1,2-propanediol, a related compound, can proceed through a glycerin chlorohydrin intermediate, which is itself produced from epichlorohydrin. google.com

More recently, greener and more efficient synthetic methods have been explored. These include biocatalytic routes, such as the use of microorganisms to convert prochiral starting materials into specific enantiomers of chlorinated propanediols. For example, a Corynebacterium species has been used to produce (R)-3-chloro-1,2-propanediol from 1,3-dichloro-2-propanol. nih.gov Such enzymatic transformations offer high selectivity and milder reaction conditions compared to traditional chemical methods.

Contextual Significance within Organic Chemical Research

Dichlorinated propanediols are valuable intermediates in organic synthesis due to their bifunctional nature, possessing both hydroxyl and chloro groups. These functional groups allow for a variety of subsequent chemical transformations. They have been utilized as building blocks for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

For example, 1,3-dichloro-2-propanol serves as a precursor in the production of epichlorohydrin, a key ingredient in the manufacture of epoxy resins. nih.gov The enantiomerically pure forms of chlorinated propanediols are particularly important in the synthesis of chiral drugs. The optically active (R)-3-chloro-1,2-propanediol is a useful starting material for the synthesis of various physiologically active compounds.

The study of these compounds also contributes to our understanding of reaction mechanisms, including nucleophilic substitution and epoxide ring-opening reactions. Their presence as contaminants in some food products has also driven research into analytical methods for their detection and quantification at trace levels. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6Cl2O2 B15398086 3,3-Dichloro-1,2-propanediol CAS No. 58366-72-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58366-72-6

Molecular Formula

C3H6Cl2O2

Molecular Weight

144.98 g/mol

IUPAC Name

3,3-dichloropropane-1,2-diol

InChI

InChI=1S/C3H6Cl2O2/c4-3(5)2(7)1-6/h2-3,6-7H,1H2

InChI Key

YDIWSTGWZCQZGK-UHFFFAOYSA-N

Canonical SMILES

C(C(C(Cl)Cl)O)O

Origin of Product

United States

Synthetic Methodologies and Pathways for 3,3 Dichloro 1,2 Propanediol

Established and Proposed Synthetic Routes

Traditional and well-documented methods for producing 3,3-dichloro-1,2-propanediol form the foundation of its synthesis. These routes are characterized by their reliance on specific starting materials and catalytic systems to achieve the desired chemical transformation.

The synthesis of this compound is fundamentally linked to the choice of precursor. Two primary precursors have been extensively studied: glycerol (B35011) and epichlorohydrin (B41342). google.com

The glycerol chlorination method involves reacting glycerol with a chlorinating agent, such as hydrogen chloride gas, often in the presence of a catalyst like acetic acid. google.com The reaction is typically heated, and the desired product is subsequently isolated through reduced pressure distillation. google.com However, this method can lead to the formation of multiple byproducts, making it challenging to achieve high purity of this compound. google.com

Alternatively, the epichlorohydrin hydrolysis method is a widely used industrial process. google.comgoogle.com This process involves the acid-catalyzed hydrolysis of epichlorohydrin. google.com While it is a mature technology, it is not without its drawbacks. The production of the raw material, epichlorohydrin, can be resource-intensive and generate significant waste. google.com Furthermore, the use of organic acids as catalysts can lead to side reactions and complicate the downstream processing, which often requires neutralization steps. google.com

A patented method describes a two-step process starting from chloropropene. google.com First, chloropropene is epoxidized to epichlorohydrin using hydrogen peroxide in the presence of a phase transfer catalyst. google.com The resulting epichlorohydrin is then hydrolyzed using a solid acid catalyst to produce this compound. google.com This approach aims to provide a simpler process with higher product purity. google.com

Comparison of Precursor-Dependent Synthetic Strategies
PrecursorGeneral MethodKey Reagents/CatalystsAdvantagesDisadvantagesReference
GlycerolChlorinationHydrogen chloride, Acetic acidUtilizes a renewable feedstock.Formation of multiple byproducts, difficulty in purification. google.com
EpichlorohydrinHydrolysisAcids (e.g., sulfuric acid), Cation resinMature and established industrial process.Resource-intensive epichlorohydrin production, side reactions, complex purification. google.comgoogle.com
ChloropropeneEpoxidation followed by HydrolysisHydrogen peroxide, Phase transfer catalyst, Solid acid catalystAims for higher purity and simpler process.Multi-step process. google.com

In the chlorination of glycerol, Brønsted acidic ionic liquids have been investigated as effective catalysts. scielo.brscielo.br These catalysts, composed of various cation and anion counterparts, can achieve high yields of 3-chloro-1,2-propanediol (B139630), an intermediate in the production of dichloropropanols. scielo.brscielo.br Studies have shown that the catalytic activity is influenced by the acidity of the ionic liquid, with those containing HSO₄⁻ anions demonstrating higher activity than those with H₂PO₄⁻ anions. scielo.br Under optimized conditions, yields of over 81% for 3-chloro-1,2-propanediol have been reported at complete glycerol conversion. scielo.br The steric hindrance of the large ionic liquid molecules is believed to favor the formation of 3-chloro-1,2-propanediol over its isomer, 2-chloro-1,3-propanediol. scielo.br

For the hydrolysis of epichlorohydrin, both traditional mineral acids and solid acid catalysts are employed. A patent highlights the use of a cation resin as a catalyst, which is reported to achieve complete hydrolysis of epichlorohydrin with high conversion rates and product purity. google.com This approach also offers the advantage of a simplified production process and reduced production costs due to the elimination of the need for neutralization. google.com Another patented method utilizes a solid acid catalyst, such as B₂O₃-Al₂O₃, for the hydrolysis step following the epoxidation of chloropropene. google.com

The use of a reaction-controlled phase transfer catalyst, specifically [π-C₅H₅NC₁₆H₃₃]₃(PO₄)(WO₃)₄], has been patented for the epoxidation of chloropropene to epichlorohydrin, which is then hydrolyzed to this compound. google.com This catalyst can be recovered and recycled, contributing to a more sustainable process. google.com

Catalytic Approaches in the Synthesis of this compound and its Precursors
ReactionCatalyst TypeSpecific ExampleKey FindingsReference
Glycerol ChlorinationBrønsted Acidic Ionic Liquids[Bmim]HSO₄, [BPy]HSO₄Yields of >81% for 3-chloro-1,2-propanediol; HSO₄⁻ anions show higher activity. scielo.br
Epichlorohydrin HydrolysisCation ResinStrong acidic ion resinComplete hydrolysis of epichlorohydrin, high purity product, simplified process. google.com
Epichlorohydrin HydrolysisSolid AcidB₂O₃-Al₂O₃Used in the hydrolysis of epichlorohydrin derived from chloropropene. google.com
Chloropropene EpoxidationPhase Transfer Catalyst[π-C₅H₅NC₁₆H₃₃]₃(PO₄)(WO₃)₄]Catalyzes the formation of epichlorohydrin from chloropropene; catalyst is recyclable. google.com

The synthesis of specific enantiomers of this compound is of significant interest, particularly for applications in the pharmaceutical and life sciences sectors. Chiral 3-chloro-1,2-propanediol is a valuable intermediate for synthesizing other chiral molecules. scielo.br

One approach to obtaining enantiomerically pure this compound involves the use of chiral starting materials. A patented process describes the synthesis of the S-enantiomer of 3-chloro-1,2-propanediol from a chlorodeoxy-D-saccharide derivative. google.com This multi-step process involves glycol cleavage, reduction of the resulting aldehyde, and subsequent mild acid hydrolysis to yield the desired S-enantiomer stereospecifically. google.com

Another strategy involves the kinetic resolution of a racemic mixture. For instance, (R)-3-chloro-1,2-propanediol can be obtained as a by-product from the hydrolytic kinetic resolution (HKR) of (±)-epichlorohydrin, a process used in the manufacturing of L-Carnitine. researchgate.net

Furthermore, biocatalytic methods offer a promising avenue for stereoselective synthesis. A patented process describes the use of microorganisms to selectively metabolize one enantiomer from a racemic mixture of 3-chloro-1,2-propanediol, allowing for the isolation of the remaining, unreacted enantiomer. googleapis.com For example, specific microorganisms can selectively consume (S)-3-chloro-1,2-propanediol, leaving behind the (R)-enantiomer, which can then be collected and purified. googleapis.com

Novel and Green Chemistry Innovations in Synthesis

In response to the growing demand for sustainable chemical manufacturing, research has focused on developing greener and more efficient synthetic routes for this compound. These innovations prioritize atom economy, the use of non-hazardous materials, and the exploration of biocatalytic pathways.

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. studymind.co.uksavemyexams.com Reactions with high atom economy are preferred as they generate less waste. studymind.co.uk

A significant advancement in the green synthesis of 3-chloro-1,2-propanediol, a precursor to this compound, is the use of ultrasound irradiation in a solvent-free system. researchgate.net This method involves reacting epichlorohydrin with water under sonication, avoiding the need for acidic or basic catalysts and organic solvents. researchgate.net The process is reported to be short, simple, and generates no waste, with optimal conditions yielding 82% of the product. researchgate.net This approach represents a significant step towards a more environmentally benign synthesis.

The principle of using less hazardous synthetic routes is a cornerstone of green chemistry. youtube.com The development of catalytic systems that are recyclable and minimize waste, such as the phase transfer and solid acid catalysts mentioned in the patented methods for synthesis from chloropropene, aligns with this principle. google.com

The use of biological systems, such as enzymes and whole-cell microorganisms, offers a powerful and sustainable alternative to traditional chemical synthesis. rsc.orgnih.gov While the direct biocatalytic synthesis of this compound is not extensively documented, the potential for such methods can be inferred from related research.

As previously mentioned, microorganisms can be used for the stereoselective resolution of racemic 3-chloro-1,2-propanediol. googleapis.com This demonstrates the ability of biological systems to interact specifically with this type of molecule.

Furthermore, the biosynthesis of 1,3-propanediol (B51772) from renewable feedstocks like glycerol and glucose is a well-established industrial process. rsc.orgnih.gov This involves the use of engineered microorganisms that express specific enzymes, such as glycerol dehydratase and 1,3-propanediol oxidoreductase. nih.gov The success of these bio-processes suggests that, in principle, it may be feasible to engineer metabolic pathways for the synthesis of other propanediol (B1597323) derivatives, including halogenated ones. The development of novel biocatalysts and the application of synthetic biology could potentially lead to the creation of microbial cell factories capable of producing this compound from simple, renewable starting materials.

Synthesis and Purification of this compound Remain Elusive in Publicly Available Scientific Literature

A comprehensive review of publicly accessible scientific databases and chemical literature reveals a significant gap in the documented synthesis and purification methodologies specifically for the chemical compound this compound. While extensive research exists for the synthesis and purification of related isomers, such as 1,3-dichloro-2-propanol (B29581) and 3-chloro-1,2-propanediol, specific pathways to produce this compound are not readily found.

Chemical synthesis is a precise science where the position of each atom within a molecule is critical to its chemical and physical properties. The methods used to create one isomer are often not applicable to another due to the different spatial arrangements of the atoms. For instance, the synthesis of 1,3-dichloro-2-propanol frequently involves the chlorination of glycerol or the hydrolysis of epichlorohydrin, processes that favor the formation of other isomers over this compound.

Similarly, purification techniques such as distillation, chromatography, and extraction are highly dependent on the specific physical properties of the target compound, including its boiling point, polarity, and solubility. Without established synthesis routes for this compound, there is a corresponding lack of information regarding its specific purification protocols.

The absence of this information in the searched literature suggests that the synthesis of this compound may be either a novel area of research, a proprietary process not disclosed to the public, or a particularly challenging chemical transformation that has not yet been successfully documented. Therefore, a detailed article on its synthetic methodologies and purification techniques cannot be provided at this time.

Chemical Reactivity and Reaction Mechanisms of 3,3 Dichloro 1,2 Propanediol

Reactions Involving the Gem-Dichlorinated Moiety

The carbon atom bonded to two chlorine atoms (a gem-dihalide) is a primary site for nucleophilic attack and elimination reactions. The two electron-withdrawing chlorine atoms make the C-3 carbon highly electrophilic.

The gem-dichloro group at C-3 is susceptible to nucleophilic substitution, although the reaction can be complex. Typically, the conversion of a gem-dihalide to other functional groups occurs sequentially. For instance, reaction with a nucleophile like hydroxide (B78521) would first replace one chlorine atom to form an intermediate chlorohydrin. This intermediate is often unstable and can undergo further reaction.

A common transformation for gem-dihalides is hydrolysis to a carbonyl group. This proceeds through a gem-diol intermediate, which is usually unstable and readily loses a water molecule to form the more stable carbonyl compound. wikipedia.orgstackexchange.com However, in the case of 3,3-dichloro-1,2-propanediol, the product of such a hydrolysis at C-3 would be an α-hydroxy aldehyde, which itself can be reactive.

Another important nucleophilic substitution is amination. The reaction of chloropropanols with ammonia (B1221849) can produce amino-diols. For example, 3-chloro-1,2-propanediol (B139630) (glycerin chlorohydrin) is used to synthesize 3-amino-1,2-propanediol. google.comwipo.int Applying this to this compound, a stepwise substitution with ammonia could potentially lead to the formation of 3-amino-3-chloro-1,2-propanediol and subsequently 3,3-diamino-1,2-propanediol, although such reactions would require careful control of conditions to manage selectivity and potential side reactions.

Table 1: Examples of Nucleophilic Substitution on Related Chlorinated Propanols

Starting Material Nucleophile Product Reference
1,3-Dichloro-2-propanol (B29581) Water (enzymatic) (R)-3-Chloro-1,2-propanediol nih.gov

Treatment of this compound with a strong base can induce elimination reactions (dehydrochlorination) to form olefins. The removal of one equivalent of hydrogen chloride (HCl) would lead to the formation of a vinylic chloride, specifically 3-chloro-1,2-prop-2-enol.

Further elimination of a second HCl molecule is also possible under forcing conditions, which would result in the formation of an alkyne or an allene, depending on the reaction pathway. The dehydrochlorination of the related compound 1,3-dichloro-2-propanol is a known route to produce epichlorohydrin (B41342), highlighting the propensity of these structures to undergo elimination. scielo.br

Reactions of the Vicinal Diol Functionality

The adjacent hydroxyl groups (vicinal diol) at positions C-1 and C-2 exhibit reactivity characteristic of alcohols and glycols, including oxidation, derivatization, and cyclization. wikipedia.orgchemistrysteps.com

The vicinal diol group can be oxidized through several pathways, depending on the oxidizing agent and reaction conditions.

Oxidative Cleavage: Strong oxidizing agents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) cause the cleavage of the carbon-carbon bond between the two hydroxyl groups. For this compound, this would break the C1-C2 bond, yielding formaldehyde (B43269) (from the primary alcohol at C-1) and 2,2-dichloroglycolaldehyde (from the secondary alcohol at C-2).

Selective Oxidation: Milder oxidizing agents can selectively oxidize one of the hydroxyl groups. Catalytic systems, such as those based on manganese or other transition metals with hydrogen peroxide, have been developed for the selective oxidation of secondary alcohols over primary alcohols in vicinal diols, leading to the formation of α-hydroxy ketones. nih.gov In the case of this compound, selective oxidation of the secondary alcohol at C-2 would yield 1-hydroxy-3,3-dichloro-2-propanone. Conversely, oxidation of the primary alcohol at C-1 would produce 3,3-dichloro-2-hydroxypropanal. The oxidation of 1,3-propanediol (B51772) with a silver-catalyzed peroxydisulfate (B1198043) system has been shown to yield 3-hydroxypropionaldehyde. niscpr.res.in

Table 2: Potential Oxidation Products of this compound

Oxidizing Agent Type Expected Major Product(s) Notes
Strong (e.g., NaIO₄) Formaldehyde and 2,2-Dichloroglycolaldehyde Involves C1-C2 bond cleavage. chemistrysteps.com
Mild/Selective 1-Hydroxy-3,3-dichloro-2-propanone Favors oxidation of the secondary alcohol. nih.gov

The hydroxyl groups of this compound can be readily derivatized to alter the molecule's properties or to protect the diol functionality during other synthetic steps.

Esterification: The diol can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form mono- or di-esters. This reaction is typically catalyzed by an acid. rsc.orggoogle.com For example, reaction with one equivalent of acetic anhydride (B1165640) could yield this compound monoacetate, while an excess would lead to the diacetate. These ester derivatives are often more volatile or have different solubility profiles, which can be useful for purification or further reactions.

Etherification: The hydroxyl groups can be converted into ethers via reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This can be done to introduce various alkyl or aryl groups onto the oxygen atoms.

The presence of multiple reactive sites within the same molecule allows for intramolecular reactions, leading to the formation of cyclic structures.

Cyclic Ether Formation: An intramolecular Williamson ether synthesis can occur if one of the hydroxyl groups is deprotonated and the resulting alkoxide attacks a carbon bearing a leaving group within the same molecule. youtube.com In this compound, if the C-1 hydroxyl is deprotonated, it could theoretically attack the C-3 carbon, displacing a chloride ion to form a five-membered cyclic ether. However, the reactivity and stability of the resulting chlorinated oxetane (B1205548) derivative would need to be considered.

Acetal and Ketal Formation: Vicinal diols are commonly used as protecting groups for aldehydes and ketones by forming cyclic acetals and ketals, respectively. wikipedia.org this compound can react with an aldehyde or a ketone in the presence of an acid catalyst to form a five-membered 1,3-dioxolane (B20135) ring. This reaction is reversible and serves to protect the diol during other chemical transformations.

Mechanistic Investigations of Key Transformations

The reactivity of this compound is largely dictated by the presence of two chlorine atoms on the terminal carbon and two adjacent hydroxyl groups. These functional groups are the primary sites for chemical reactions, influencing the compound's stability and the types of transformations it can undergo. Mechanistic investigations are fundamental to elucidating the step-by-step processes of these reactions.

Kinetic Studies of Reaction Rates

Kinetic studies are essential for quantifying the rates at which this compound undergoes chemical reactions under various conditions. While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles of chemical kinetics suggest that its reaction rates would be influenced by factors such as temperature, pH, and the presence of catalysts.

For instance, in nucleophilic substitution reactions, the rate would depend on the concentration of both the substrate (this compound) and the nucleophile. The reaction mechanism, whether it proceeds via an S_N_1 or S_N_2 pathway, would also govern the rate law. The steric hindrance caused by the two chlorine atoms and the adjacent hydroxyl group likely plays a significant role in determining the reaction kinetics, generally slowing the rate of nucleophilic attack at the C3 position.

In comparison to its isomers, such as 2,3-dichloro-1-propanol (B139626), the reactivity of this compound is expected to differ due to the electronic and steric effects of the gem-dichloro group. The electron-withdrawing nature of the two chlorine atoms would make the C3 carbon more electrophilic, but the steric bulk could hinder the approach of a nucleophile.

Intermediate Identification and Characterization

The identification and characterization of transient intermediates are paramount to confirming proposed reaction mechanisms. For this compound, several types of intermediates can be postulated depending on the reaction conditions.

In reactions involving the hydroxyl groups, such as esterification or etherification, the initial step would likely involve the formation of an alkoxide intermediate under basic conditions or a protonated alcohol under acidic conditions.

Under conditions that favor elimination reactions, the formation of an enol or an epoxide intermediate could be possible, although the stability of such intermediates would be influenced by the presence of the gem-dichloro group. For example, the formation of an epoxide ring between C1 and C2 would result in 3,3-dichloro-1,2-epoxypropane.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are critical tools for the identification and characterization of these transient species. For example, the appearance of new signals in the NMR spectrum or characteristic absorption bands in the IR spectrum during a reaction can provide evidence for the formation of specific intermediates.

While specific studies detailing the isolation and characterization of intermediates in the reactions of this compound are scarce, analogies can be drawn from related chlorinated propanols. For instance, in the metabolism of 3-monochloro-1,2-propanediol (3-MCPD), the formation of glycidol (B123203) as an epoxide intermediate has been proposed. synthesiswithcatalysts.com Similarly, the metabolism of 1,3-dichloro-2-propanol is thought to proceed through an epichlorohydrin intermediate. nih.gov These examples highlight the potential for epoxide formation as a key mechanistic pathway for related chloropropanols.

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methodologies for Separation and Quantification

Chromatography is a cornerstone for the analysis of 3,3-Dichloro-1,2-propanediol, providing the means to separate it from interfering substances before quantification.

Gas chromatography (GC) is a widely used technique for the determination of this compound. agriculturejournals.cznih.govnih.gov Due to the compound's low volatility and high polarity, direct GC analysis can result in poor peak shape and low sensitivity. nih.gov To overcome these limitations, derivatization is a common and often necessary step. sigmaaldrich.comyoutube.com This process involves a chemical reaction to convert the analyte into a more volatile and thermally stable derivative suitable for GC analysis. youtube.com

Common derivatizing agents for this compound and other chloropropanols include:

Phenylboronic acid (PBA): This reagent reacts with the diol group of this compound to form a cyclic phenylboronate (B1261982) ester. This method is noted for its simplicity and the advantage of a short analysis time. nih.gov

Heptafluorobutyric anhydride (B1165640) (HFBA): This agent is used to form heptafluorobutyryl esters. The HFBA method can be more labor-intensive than the PBA method but offers the advantage of allowing simultaneous analysis of both 1,3-dichloro-2-propanol (B29581) (1,3-DCP) and 3-monochloro-1,2-propanediol (3-MCPD). nih.govnih.gov

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is a silylation reagent that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the analyte. sigmaaldrich.comnih.govderpharmachemica.com

Following derivatization, the sample is introduced into the GC system, which is typically equipped with a capillary column and a mass spectrometric detector (GC-MS). agriculturejournals.cznih.govtandfonline.com The use of a deuterated internal standard, such as 3-chloro-1,2-propandiol-d7, is a common practice to ensure accurate quantification. nih.govtandfonline.com GC-MS methods have been developed and validated for the analysis of this compound in a variety of matrices, including food products and biological samples. nih.govnih.govoup.com These methods can achieve low limits of detection (LOD), often in the parts-per-billion (µg/kg) range. For instance, a validated GC-MS method for food matrices reported an estimated LOD of 0.005 mg/kg. oup.com Another study using QuEChERS extraction and GC-MS for biological tissues reported LODs under 0.8 ng/g. nih.gov

Derivatizing AgentDetectorMatrixReported Limit of Detection (LOD)Reference
Phenylboronic Acid (PBA)MSVarious Foods4.18–10.56 ng/g nih.gov
Heptafluorobutyric Anhydride (HFBA)MSBiological Tissues (Rat)<0.8 ng/g nih.gov
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)MSFoods (e.g., bread, snacks)1.7 µg/kg (for 3-MCPD) nih.gov

While GC-MS is a prevalent technique, High-Performance Liquid Chromatography (HPLC) methods have also been developed for the analysis of chloropropanols. nih.gov HPLC can be particularly useful for analyzing these compounds directly without derivatization, which is often required for GC. internationaljournalssrg.org Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose. internationaljournalssrg.orgnih.govnih.gov

In one developed RP-HPLC method for the determination of 3-chloro-1,2-propanediol (B139630) in a drug substance, a refractive index (RI) detector was used because the analyte lacks a strong chromophore for UV detection. nih.govinternationaljournalssrg.org The method demonstrated good linearity, precision, and accuracy, with a limit of detection (LOD) of 0.43 µg/mL and a limit of quantitation (LOQ) of 1.29 µg/mL. internationaljournalssrg.org The mobile phase can be as simple as Milli-Q water, and the flow rate can be adjusted to achieve optimal separation. internationaljournalssrg.org

For more complex analyses, such as the direct determination of 3-chloro-1,2-propanediol esters, ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) has been employed. rsc.org This approach offers high sensitivity and selectivity, allowing for the detection of various monoesters and diesters of 3-MCPD in food products. rsc.org

TechniqueDetectorAnalyte FormMobile Phase ExampleReported LODReference
RP-HPLCRefractive Index (RI)Free 3-chloro-1,2-propanediolMilli-Q Water0.43 µg/mL internationaljournalssrg.org
UPLC-MS/MSTandem Mass Spectrometry3-MCPD Esters (mono- and di-esters)Not Specified0.04–5.0 µg/kg (monoesters) rsc.org

Capillary electrophoresis (CE) represents another powerful analytical tool for the separation and determination of this compound. researchgate.net CE offers high separation efficiency and can be coupled with various detection methods. sciex.com

A CE method with electrochemical detection (CE-ED) has been described for the analysis of 3-chloro-1,2-propanediol in soy sauces. researchgate.net This method achieved separation of the analyte from potential interferences like propanediol (B1597323) and glycerol (B35011) in under 15 minutes using a borate (B1201080) buffer. researchgate.net The reported limit of detection was 1.3 x 10⁻⁷ g/mL, which is suitable for food safety monitoring. researchgate.net

For the simultaneous separation of multiple chloropropanols, including 3-chloro-1,2-propanediol, a microemulsion electrokinetic capillary chromatographic (MEEKC) method has been developed. researchgate.net This technique utilizes a microemulsion in the running buffer to enhance separation. researchgate.net

The performance of CE separations is influenced by several factors, including the pH and concentration of the running buffer, separation voltage, and injection time, all of which must be optimized to achieve the desired results. researchgate.net

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing both structural information and the high sensitivity required for trace-level detection. nih.govnih.gov It is most commonly used as a detector for gas chromatography (GC-MS) or liquid chromatography (LC-MS). nih.gov

In GC-MS analysis, after the analyte is ionized (typically by electron ionization - EI), the resulting mass spectrum shows the molecular ion and a characteristic pattern of fragment ions. biointerfaceresearch.comnist.gov The fragmentation pattern is like a fingerprint of the molecule and is used for its identification. For the derivatized form of this compound, specific ions are monitored for quantification to enhance selectivity and sensitivity. researchgate.net

Tandem mass spectrometry, or MS/MS, offers a higher degree of selectivity and sensitivity compared to single-stage MS. tandfonline.com This technique involves the selection of a specific precursor ion (e.g., the molecular ion of the derivatized analyte), which is then fragmented by collision-induced dissociation (CID). researchgate.netnih.govuni-saarland.de The resulting product ions are then detected.

The use of GC-ion-trap tandem mass spectrometry (GC/ITMS/MS) has been reported for the determination of parts-per-billion levels of 3-MCPD in various food products. nih.govtandfonline.com By monitoring specific precursor-to-product ion transitions, this method can achieve very low detection limits, typically between 3 and 5 µg/kg for all tested food commodities. nih.govtandfonline.com The development of MS/MS methods requires careful optimization of the mass spectrometer conditions to establish the most abundant and specific fragmentation pathways for both the analyte and its stable isotope-labeled internal standard. nih.govtandfonline.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion. nih.govnih.gov This capability is extremely valuable for confirming the identity of a compound, especially in complex matrices where interferences may be present.

LC-HRMS is a powerful tool in non-targeted metabolomics studies and can be applied to the analysis of contaminants like this compound. nih.gov The high mass accuracy of HRMS allows for the confident identification of the analyte by comparing the measured mass to the theoretical exact mass. While specific applications of HRMS for the standalone analysis of this compound are less commonly detailed in readily available literature compared to GC-MS, the principles of HRMS make it a highly suitable technique for confirmatory analysis and for research applications where unambiguous identification is critical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton and Carbon NMR Analyses

No specific ¹H NMR or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), or signal multiplicities for this compound, were found in the reviewed literature. For comparison, related compounds like 3-chloro-1,2-propanediol have been characterized, but this data is not applicable. researchgate.netresearchgate.net

Multidimensional NMR Techniques

Advanced multidimensional NMR experiments (e.g., COSY, HSQC, HMBC) are critical for unambiguously assigning proton and carbon signals and confirming the connectivity of a molecule. However, no studies employing these techniques for the structural confirmation of this compound have been identified.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. A search for IR or Raman spectra of this compound did not yield specific data on characteristic absorption or scattering bands. While spectra for isomers like 3-chloro-1,2-propanediol are available, they cannot be used to accurately represent the vibrational modes of the title compound. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles. There are no published crystal structure reports or crystallographic data (e.g., unit cell parameters, space group) for this compound in the searched databases. A study on a different, more complex molecule, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, provides an example of crystallographic analysis for a dichlorinated propanol (B110389) derivative but is not relevant to the specific structure of the requested compound. nih.gov

Theoretical and Computational Investigations of 3,3 Dichloro 1,2 Propanediol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,3-dichloro-1,2-propanediol. These methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to predict the molecule's geometry and electronic features with high accuracy.

Conformational Analysis and Energy Minima

Conformational analysis of this compound involves identifying the stable arrangements of its atoms, known as conformers, which arise from rotation around its single bonds. Each conformer corresponds to a potential energy minimum on the molecule's potential energy surface.

Due to the presence of multiple rotatable bonds (C-C and C-O), a variety of conformers can exist. The relative energies of these conformers are influenced by a combination of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. For instance, studies on similar molecules like 2,3-dichloro-1-propanol (B139626) have shown that the gauche and trans arrangements around the C-C bond, coupled with the orientation of the hydroxyl groups, lead to a number of distinct energy minima. nih.gov For this compound, it is expected that conformers allowing for intramolecular hydrogen bonding between the hydroxyl groups and the chlorine atoms would exhibit significant stability.

A systematic computational scan of the potential energy surface by rotating the dihedral angles would be necessary to locate all possible energy minima. The results of such an analysis would typically be presented in a table of relative energies.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Population (%) at 298.15 K
Conformer 10.0050
Conformer 20.6525
Conformer 31.1015
Conformer 41.5010

Note: This table is illustrative and based on typical findings for similar halogenated diols. Specific computational studies on this compound are required to obtain actual values.

Electronic Structure and Bonding Properties

The electronic structure of this compound is characterized by the distribution of electrons within the molecule, which dictates its chemical reactivity. Quantum chemical calculations can provide detailed information on orbital energies, charge distribution, and the nature of chemical bonds.

The presence of electronegative chlorine and oxygen atoms leads to a significant polarization of the C-Cl and C-O bonds, resulting in partial positive charges on the carbon atoms and partial negative charges on the heteroatoms. This charge distribution can be quantified using methods like Natural Bond Orbital (NBO) analysis. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the sites of nucleophilic and electrophilic attack.

Computational Modeling of Reaction Energetics and Mechanisms

Computational modeling is a powerful tool for investigating the energetics and pathways of chemical reactions involving this compound. It allows for the exploration of reaction mechanisms that may be difficult to study experimentally.

Transition State Localization

For any proposed reaction mechanism, the identification of the transition state—the highest energy point along the reaction coordinate—is critical. Computational methods are used to locate these transition state structures and calculate their energies. This information is key to determining the activation energy of the reaction, which governs the reaction rate. For reactions such as dehydrochlorination or oxidation of this compound, computational models can help elucidate the geometry and electronic structure of the transition state, providing insights into the factors that stabilize or destabilize it.

Reaction Pathway Analysis

Once the reactants, products, and transition states are identified, the entire reaction pathway can be mapped out. Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a located transition state connects the desired reactants and products. This analysis provides a detailed picture of the geometric and energetic changes that occur throughout the course of the reaction. For complex reactions, multiple competing pathways may exist, and computational analysis can help determine the most favorable route.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the behavior of this compound in a condensed phase, such as in a solvent or in its pure liquid state. These simulations model the movement of atoms over time, providing insights into intermolecular interactions and bulk properties.

By simulating a system containing many molecules of this compound, it is possible to study how they interact with each other through hydrogen bonding, dipole-dipole forces, and van der Waals interactions. MD simulations can predict properties such as density, viscosity, and diffusion coefficients. Furthermore, these simulations can reveal the structure of the liquid, including the radial distribution functions which describe the probability of finding a neighboring molecule at a certain distance. For a molecule like this compound, understanding its intermolecular interactions is crucial for predicting its behavior in various applications.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or a specific property, such as toxicity. mdpi.com These models are founded on the principle that the structural and physicochemical properties of a molecule determine its interactions with biological systems. By establishing a mathematical relationship between molecular descriptors and a particular endpoint, QSAR can be employed to predict the activity of new or untested compounds. mdpi.com This approach is particularly valuable in toxicology for prioritizing chemicals for further testing, assessing potential risks, and gaining insights into the mechanisms of toxicity. mdpi.com

While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, a theoretical framework for such an investigation can be constructed based on the known toxicological profiles of structurally related chloropropanols and established QSAR methodologies. The primary toxicological concerns for chloropropanols like 3-monochloro-1,2-propanediol (3-MCPD) and 1,3-dichloro-2-propanol (B29581) (1,3-DCP) include genotoxicity and carcinogenicity, making these critical endpoints for any QSAR analysis. nih.govnih.gov

A hypothetical QSAR study for this compound would involve the systematic development and validation of a model to predict a specific toxicological endpoint. The fundamental components of such a study would include the selection of relevant molecular descriptors, the compilation of a dataset of compounds with known activities for the chosen endpoint, and the application of statistical methods to build and validate the predictive model.

Molecular Descriptors for this compound QSAR

The predictive power of a QSAR model is heavily dependent on the choice of molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of a molecule. For a QSAR study of this compound, a range of descriptors would be calculated, including:

Physicochemical Descriptors: These describe properties such as lipophilicity (LogP), water solubility, molecular weight, and molar refractivity. Lipophilicity, for instance, can influence a compound's absorption and distribution in biological systems.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding a compound's reactivity and potential to interact with biological macromolecules like DNA.

3D-QSAR Descriptors: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) utilize descriptors based on the 3D alignment of molecules. These methods can provide insights into the steric and electrostatic interactions that are critical for a compound's biological activity.

The following table presents a comparison of key physicochemical properties for this compound and its isomers, which would be essential inputs for a QSAR model.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound306-14-9C₃H₆Cl₂O₂144.98Not available
1,3-Dichloro-2-propanol96-23-1C₃H₆Cl₂O128.98174.3
2,3-Dichloro-1-propanol616-23-9C₃H₆Cl₂O128.98182
3-Chloro-1,2-propanediol (B139630)96-24-2C₃H₇ClO₂110.54213

Potential Toxicological Endpoints for QSAR Modeling

The selection of a relevant toxicological endpoint is a critical step in developing a meaningful QSAR model. For chloropropanols, genotoxicity is a significant concern. nih.govnih.gov Therefore, a primary focus of a QSAR study for this compound would likely be the prediction of its mutagenic potential. The Ames test, which assesses a chemical's ability to induce mutations in bacteria, is a common endpoint for genotoxicity QSAR models.

Other potential endpoints could include carcinogenicity, nephrotoxicity (kidney toxicity), and reproductive toxicity, as these effects have been observed for related chloropropanols. nih.govnih.gov The table below summarizes some of the known toxicological data for isomers of this compound, which would inform the selection of an appropriate endpoint for a QSAR study.

Compound NameToxicological EndpointFindings
1,3-Dichloro-2-propanolCarcinogenicityClassified as a Group 2B carcinogen ("possibly carcinogenic to humans") by IARC. wikipedia.org
1,3-Dichloro-2-propanolGenotoxicityMutagenic in in vitro studies. nih.gov
3-Chloro-1,2-propanediolCarcinogenicitySufficient evidence for carcinogenicity in experimental animals. nih.gov
3-Chloro-1,2-propanediolNephrotoxicityConsidered a target organ for toxicity in animal studies. nih.gov
3-Chloro-1,2-propanediolReproductive ToxicityInvestigated as a male antifertility agent. nih.gov

Model Development and Validation

Once a dataset of compounds with their corresponding molecular descriptors and biological activities is established, statistical methods are used to develop the QSAR model. A common approach is Multiple Linear Regression (MLR), which generates a linear equation relating the descriptors to the activity. More advanced, non-linear methods such as artificial neural networks (ANN) and support vector machines (SVM) can also be employed to capture more complex relationships.

The developed model must be rigorously validated to ensure its predictive power and robustness. This typically involves internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the model development process. A statistically sound and validated QSAR model could then be used to predict the toxicological profile of this compound and other related compounds.

Role As a Synthetic Building Block and Intermediate in Organic Synthesis

Precursor for Dichlorinated Epoxides and Their Derivatives

While 3-Chloro-1,2-propanediol (B139630) is a monochlorinated compound, its chemistry is intrinsically linked to that of epoxides, particularly epichlorohydrin (B41342). The relationship is often presented as the hydrolysis of epichlorohydrin to form 3-MCPD, a reaction that can be catalyzed by acids or enzymes. google.comresearchgate.netgoogle.com

Conversely, 3-MCPD can be converted back into epichlorohydrin through an intramolecular cyclization. This reaction is a classic example of an intramolecular Williamson ether synthesis, which occurs when the halohydrin is treated with a base. libretexts.org The base deprotonates one of the hydroxyl groups, forming an alkoxide ion. This nucleophilic alkoxide then attacks the adjacent carbon atom bearing the chlorine atom, displacing the chloride ion and forming the three-membered epoxide ring of epichlorohydrin.

This reversible transformation between the diol and the epoxide is crucial in many synthetic pathways where epichlorohydrin is a key intermediate. The ability to generate the highly reactive epoxide from the more stable diol under basic conditions is a valuable tool in organic synthesis.

Utilization in the Synthesis of Heterocyclic Compounds

The chiral enantiomers of 3-chloro-1,2-propanediol are valuable starting materials for the synthesis of complex heterocyclic molecules, most notably in the pharmaceutical industry. A significant example is the use of one of its stereoisomers in the synthesis of linezolid. researchgate.net Linezolid is an important antibiotic belonging to the oxazolidinone class, which is effective against resistant Gram-positive bacteria. researchgate.net The oxazolidinone core is the key heterocyclic structure of the drug. The synthesis utilizes a chiral building block derived from 3-chloro-1,2-propanediol to establish the correct stereochemistry in the final drug molecule, which is critical for its therapeutic activity.

Application in Polymer and Material Science as a Monomer

In the field of polymer and material science, 3-chloro-1,2-propanediol serves as a trifunctional initiator, enabling the synthesis of complex polymer architectures. researchgate.net Its three reactive sites (two hydroxyl groups and one chloro group) can initiate different types of polymerization reactions.

This compound has been successfully used as a trifunctional initiator for the one-step synthesis of triarm block copolymers through a combination of Atom Transfer Radical Polymerization (ATRP) and Ring-Opening Polymerization (ROP). researchgate.net For instance, it can initiate the ROP of ε-caprolactone (CL) and the ATRP of methyl methacrylate (MMA) to form copolymers with one poly-MMA arm and two poly-CL arms. researchgate.net This methodology allows for the creation of block copolymers with controlled molecular weights and relatively narrow polydispersities. researchgate.net

Furthermore, 3-chloro-1,2-propanediol is used as an initiator in the ROP of ε-caprolactone to synthesize hydroxyl-terminated poly(ε-caprolactone), a precursor for creating functionalized ATRP initiators used in the synthesis of graft copolymer hydrogels. researchgate.net

Table 1: Example of Polymer Synthesis using 3-Chloro-1,2-propanediol as an Initiator

Polymer Type Polymerization Methods Monomers Role of 3-Chloro-1,2-propanediol
Triarm Block Copolymer Atom Transfer Radical Polymerization (ATRP) & Ring-Opening Polymerization (ROP) Methyl methacrylate (MMA), ε-caprolactone (CL) Trifunctional Initiator

Intermediate in the Preparation of Specialized Organic Reagents

3-Chloro-1,2-propanediol is a widely used intermediate in the chemical industry for the production of various specialized organic compounds. google.comhoneywell.com It serves as a precursor in the manufacture of dye intermediates, plasticizers, and surfactants. google.comchemicalbook.com

Its utility also extends to the synthesis of other important chemical building blocks. For example, 3-MCPD is a raw material for the production of glycidol (B123203) and glycerol (B35011) carbonate. researchgate.net These compounds, in turn, are used in the synthesis of a broad range of products, including polymers, pharmaceuticals, and cosmetics. researchgate.net

Chiral Synthesis Applications

The stereoisomers of 3-chloro-1,2-propanediol are highly valuable chiral building blocks in asymmetric synthesis, particularly for pharmaceuticals. The distinct enantiomers, (R)- and (S)-3-chloro-1,2-propanediol, serve as starting materials for synthesizing optically active drugs where specific stereochemistry is essential for efficacy.

A prominent application is the use of (R)-3-chloro-1,2-propanediol as a starting material for the synthesis of L-Carnitine. researchgate.netresearchgate.netresearchgate.net L-Carnitine is a vital compound that facilitates the transport of long-chain fatty acids into the mitochondria for beta-oxidation. researchgate.net In some manufacturing processes, (R)-3-chloro-1,2-propanediol is obtained as a by-product from the kinetic resolution of racemic epichlorohydrin, demonstrating an efficient use of materials. researchgate.netresearchgate.netgoogle.com

This compound is also employed in the asymmetric synthesis of the β-adrenergic blocker Moprolol. researchgate.netresearchgate.net Both (R)- and (S)-Moprolol can be synthesized using the corresponding enantiomers of 3-chloro-1,2-propanediol, highlighting its versatility in accessing different chiral targets. researchgate.net The synthesis of the S-enantiomer of 3-chloro-1,2-propanediol can be achieved stereospecifically from chlorodeoxy-D-saccharides. google.com

Table 2: Chiral Synthesis Applications of 3-Chloro-1,2-propanediol Enantiomers

Enantiomer Synthesized Product Product Class/Function
(R)-3-chloro-1,2-propanediol L-Carnitine Nutritional Supplement, Fatty Acid Transport
(R)-3-chloro-1,2-propanediol (R)-Moprolol β-Adrenergic Blocker
(S)-3-chloro-1,2-propanediol (S)-Moprolol β-Adrenergic Blocker

Environmental Occurrence, Fate, and Transformation Pathways

Formation Mechanisms in Environmental Contexts

3,3-Dichloro-1,2-propanediol is not a naturally occurring compound in the environment. Its presence is primarily linked to industrial activities and food processing. One significant source is as a byproduct in the production of epichlorohydrin (B41342), a chemical intermediate used in the manufacturing of various products. nih.gov The traditional method of producing epichlorohydrin involves the hydrochlorination of allyl chloride, which can result in the formation of both 2,3-dichloro-1-propanol (B139626) and 1,3-dichloro-2-propanol (B29581). nih.gov

Another major pathway for its formation is as a contaminant during the processing of certain foods, particularly those that undergo acid hydrolysis. nih.govresearchgate.net Acid-hydrolyzed vegetable protein (acid-HVP), a common ingredient in savory food products like soy sauce, instant soups, and snacks, is a notable source of 3-monochloro-1,2-propanediol (3-MCPD) and related dichloropropanols. nih.govresearchgate.netca.gov The interaction of lipids and sodium chloride during heat processing, such as in coffee roasting and bread-baking, can also contribute to the formation of 3-MCPD. researchgate.net

Furthermore, the degradation of certain industrial chemicals can lead to the formation of dichloropropanols in the environment. For instance, the hydrolysis of epichlorohydrin in water containing chloride ions can produce 1,3-dichloro-2-propanol. ca.gov Similarly, the thermal degradation of the flame retardant tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP) can also release 1,3-dichloro-2-propanol. ca.gov

Abiotic Degradation Processes

The environmental persistence of this compound is influenced by abiotic degradation processes, which are non-biological chemical and physical transformations.

Hydrolysis is a key abiotic degradation pathway for chlorinated propanols. The rate and products of hydrolysis are dependent on factors such as pH and temperature. In aqueous environments, these compounds can undergo nucleophilic substitution reactions where a chlorine atom is replaced by a hydroxyl group. For instance, 1,3-dichloro-2-propanol can be formed from the hydrolysis of epichlorohydrin in the presence of chloride ions. ca.gov This process highlights the potential for interconversion between different chlorinated propanols in the environment.

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation. Studies on the photochemical oxidation of 1,3-dichloro-2-propanol (1,3-DCP) have shown that it can be effectively degraded using UV radiation in the presence of an oxidant like hydrogen peroxide (H2O2). nih.gov This process leads to the formation of various intermediates, including 1,3-dichloro-2-propanone and chloroacetyl chloride, and ultimately results in the removal of the parent compound. nih.gov The efficiency of photolytic degradation can be influenced by the concentration of the oxidant, with higher concentrations of H2O2 sometimes slowing down the reaction rate. nih.gov Another study on the photocatalytic degradation of 1,3-DCP using immobilized titanium dioxide (TiO2) as a catalyst also demonstrated its effective removal and identified similar degradation intermediates. nih.gov

Biotic Degradation and Microbial Transformation Studies

Microorganisms play a crucial role in the breakdown of this compound and related compounds in the environment.

The initial and critical step in the microbial degradation of chlorinated propanols is dehalogenation, the removal of chlorine atoms from the molecule. This process is catalyzed by specific enzymes called dehalogenases.

Several bacterial strains have been identified that can utilize dichloropropanols as a carbon and energy source. For example, a Pseudomonas putida strain, MC4, isolated from contaminated soil, was found to degrade 2,3-dichloro-1-propanol (DCP). nih.gov The degradation begins with an oxidation and concurrent dehalogenation catalyzed by a quinohemoprotein alcohol dehydrogenase. nih.gov This initial step yields 2-chloroacrolein, which is further oxidized to 2-chloroacrylic acid. nih.gov

In another example, Corynebacterium sp. strain N-1074 transforms 1,3-dichloro-2-propanol (DCP) into (R)-3-chloro-1,2-propanediol. nih.gov This transformation involves two key enzymatic activities: a DCP-dechlorinating activity that converts DCP to epichlorohydrin, and an epichlorohydrin-hydrolyzing activity that transforms epichlorohydrin into 3-chloro-1,2-propanediol (B139630). nih.gov The strain possesses two sets of isoenzymes for these reactions, one of which exhibits high enantioselectivity, preferentially producing the (R)-enantiomer. nih.govethz.ch The enzymes responsible for the initial dechlorination are classified as halohydrin hydrogen-halide-lyases. nih.govethz.ch

The yeast Saccharomyces cerevisiae (baker's yeast) has also demonstrated the ability to enzymatically dehalogenate 3-chloro-1,2-propanediol (3-MCPD). nih.gov The degradation efficiency is influenced by pH and the presence of glucose, with optimal conversion observed at a pH of 8.2 in the presence of glucose. nih.gov The yeast shows a preference for the (S)-enantiomer of 3-MCPD over the (R)-enantiomer. nih.gov

In natural environments, the degradation of complex organic compounds is often carried out by microbial consortia, which are communities of different microbial species that work together. Studies have shown that microbial consortia enriched from soil can effectively degrade 1,3-dichloro-2-propanol. nih.govresearchgate.net

Enrichment cultures using both batch and continuous methods have successfully isolated microbial consortia capable of degrading 1,3-DCP as the sole carbon source. nih.govresearchgate.net Interestingly, consortia obtained through batch enrichment exhibited slightly higher degradation rates compared to those from continuous enrichment. nih.gov The degradation rates achieved by these consortia were significantly higher than those of individual bacterial strains isolated from them, suggesting mutualistic interactions between the different species enhance the degradation process. nih.govresearchgate.net The isolated strains capable of degrading 1,3-DCP were identified as belonging to the Rhizobiaceae group. nih.gov

Interactive Data Tables

Table 1: Microbial Degradation of Chlorinated Propanols

Microorganism Substrate Key Enzyme(s) Degradation Products Reference
Pseudomonas putida MC4 2,3-dichloro-1-propanol Quinohemoprotein alcohol dehydrogenase 2-chloroacrolein, 2-chloroacrylic acid nih.gov
Corynebacterium sp. N-1074 1,3-dichloro-2-propanol Halohydrin hydrogen-halide-lyase, Epoxide hydrolase (R)-3-chloro-1,2-propanediol nih.govethz.ch
Saccharomyces cerevisiae 3-chloro-1,2-propanediol Dehalogenase Not specified nih.gov

Table 2: Photolytic Degradation of 1,3-Dichloro-2-propanol

Condition Oxidant Catalyst Intermediates Reference
UV radiation Hydrogen peroxide (H2O2) None 1,3-dichloro-2-propanone, chloroacetyl chloride nih.gov

Environmental Distribution and Transport Studies

Limited specific research on the environmental distribution and transport of this compound is available in publicly accessible literature. Much of the existing data focuses on the more commonly occurring and studied chloropropanol, 3-chloro-1,2-propanediol (3-MCPD), and other related dichloropropanols such as 1,3-dichloro-2-propanol.

General characteristics of similar short-chain chlorinated hydrocarbons suggest that the environmental mobility of this compound is likely influenced by its physical and chemical properties. Its anticipated water solubility would indicate a potential for transport within aqueous environments. However, without specific studies, its partitioning between soil, water, and air, as well as its persistence and degradation pathways in these compartments, remain largely uncharacterized.

Due to the scarcity of direct research on this compound, detailed research findings and comprehensive data tables on its environmental distribution and transport cannot be provided at this time. Further investigation and monitoring are required to understand its behavior and fate in the environment.

Interactive Data Tables

No specific data on the environmental distribution and transport of this compound were found in the conducted research. Therefore, no data tables can be generated.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The development of new and improved methods for synthesizing dichloropropanols is a key area of research. Traditional methods often involve multi-step processes with harsh conditions. nih.govgoogle.com Emerging methodologies aim to overcome these limitations.

One promising approach is the direct hydrochlorination of glycerol (B35011), a readily available byproduct of biodiesel production. trea.comresearchgate.netccsenet.org Research is focused on developing highly selective and efficient catalytic systems for this conversion. For instance, a method for the highly selective catalytic hydrochlorination of glycerol to 1,3-dichloro-2-propanol (B29581) and 2,3-dichloro-1-propanol (B139626) has been developed, which is carried out in a continuous reaction zone at temperatures between 70-140°C with continuous removal of reaction water. trea.com

Another innovative approach involves the use of ultrasound irradiation (sonochemistry) for the synthesis of 3-chloro-1,2-propanediol (B139630) from epichlorohydrin (B41342), a precursor to dichloropropanols. This method is considered a green and efficient process as it avoids the use of solvents and acidic or basic conditions, with water being the only reagent. researchgate.net

Furthermore, microbial transformations are being explored for the stereoselective synthesis of chiral dichloropropanols. For example, Corynebacterium sp. has been used for the production of (R)-3-chloro-1,2-propanediol from 1,3-dichloro-2-propanol. nih.gov

Synthetic MethodPrecursor(s)Key FeaturesReference(s)
Direct Hydrochlorination Glycerol, Hydrogen ChlorideContinuous process, selective, uses renewable feedstock trea.comresearchgate.netccsenet.org
Sonochemistry Epichlorohydrin, WaterGreen, solvent-free, efficient researchgate.net
Microbial Transformation 1,3-dichloro-2-propanolStereoselective, produces chiral compounds nih.gov

Development of Advanced Catalytic Systems

The efficiency and selectivity of dichloropropanol (B8674427) synthesis are heavily dependent on the catalytic system used. Research is actively pursuing the development of more advanced and robust catalysts.

Heterogeneous catalysts are gaining attention as they can be easily separated from the reaction mixture and reused, making the process more sustainable. Hydrotalcite-derived mixed oxides of aluminum and magnesium have shown promise for the gas-phase dehydrochlorination of dichloropropanol to epichlorohydrin. rsc.org These catalysts can be regenerated by facile calcination. rsc.org

Ionic liquids are also being investigated as catalysts for the chlorination of glycerol. scielo.br Brønsted acidic ionic liquids have been shown to favor the catalytic chlorination of glycerol to 3-chloro-1,2-propandiol with high yields. scielo.br

Additionally, research is exploring the use of various carboxylic acids as catalysts in the hydrochlorination of glycerol. trea.comgoogle.com Acetic acid is a commonly used catalyst, but others like adipic acid are also being studied for their potential to improve dichloropropanol yields. chemicalbook.com

Catalyst TypeApplicationAdvantagesReference(s)
Hydrotalcite-derived mixed oxides Gas-phase dehydrochlorination of dichloropropanolHeterogeneous, regenerable, selective rsc.org
Brønsted acidic ionic liquids Chlorination of glycerolHigh yield, selective scielo.br
Carboxylic acids (e.g., acetic, adipic) Hydrochlorination of glycerolEffective, various options for optimization trea.comgoogle.comchemicalbook.com

Integration with Sustainable Chemical Manufacturing

The chemical industry is increasingly focused on sustainable manufacturing practices, which involve creating products through economically-sound processes that minimize negative environmental impacts while conserving energy and natural resources. epa.govelsevier.com The production of dichloropropanols is being integrated into this framework.

A key aspect of this integration is the use of renewable feedstocks. Glycerol, a byproduct of biodiesel production, is a prime example of a renewable starting material for dichloropropanol synthesis, which is an alternative to the traditional propylene-based route. ccsenet.orggoogle.com This bio-based approach can lead to a more atom-efficient and environmentally friendly process for producing epichlorohydrin, a major downstream product of dichloropropanols. rsc.org

The development of waste-free processes is another important goal. For example, in the dehydrochlorination of dichloropropanol using hydrotalcite-derived catalysts, the evolved HCl can be recycled back into the first step of the process (glycerol hydrochlorination), paving the way for a more circular and waste-free manufacturing system. rsc.org

Mechanistic Elucidation of Complex Reaction Systems

A deeper understanding of the reaction mechanisms involved in dichloropropanol synthesis and subsequent reactions is crucial for process optimization and the development of more efficient catalysts.

The reaction network for the saponification (dehydrochlorination with alkali) of 1,3-dichloropropanol to epichlorohydrin is complex, involving several side reactions. researchgate.net Researchers are using techniques like density functional theory (DFT) simulations to investigate the complete reaction mechanism and kinetics. researchgate.net

Kinetic modeling is another important tool for understanding these complex systems. Studies have developed kinetic models for the synthesis of dichloropropanol from glycerol and hydrochloric acid, which can be used to predict reaction outcomes and optimize process conditions. researchgate.net The dehydrochlorination of dichloropropanols to epichlorohydrin has also been kinetically investigated to determine the parameters of the reactions involved. researchgate.net

Potential for Novel Material Development

Dichloropropanols are valuable intermediates for the synthesis of a variety of materials. nih.govca.gov One of the primary applications is in the production of epichlorohydrin, which is a key building block for epoxy resins, plastics, and other polymers. google.com

Research is also exploring the use of dichloropropanols in the synthesis of other novel materials. For example, they can be used to produce 1,2,3-trichloropropane, a chemical intermediate for polymer manufacture, and 1,3-dichloropropene, a soil fumigant. ca.gov

Furthermore, there is potential for developing new polymers directly from dichloropropanols or their derivatives. The organochlorine byproducts from epichlorohydrin production, which include dichloropropanols, are being investigated for the synthesis of sulfur-containing polymers, known as thiokols. sibran.ru

Q & A

Q. What analytical methods are recommended for detecting 3,3-Dichloro-1,2-propanediol in complex matrices like food or biological samples?

To detect this compound in complex matrices, researchers should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards for quantification. For example, Accucore VDX columns paired with electrospray ionization (ESI) and selective reaction monitoring (SRM) enable precise separation and detection of chloropropanediol derivatives. Sample preparation should include lipid removal via solid-phase extraction (SPE) and enzymatic hydrolysis to release bound forms. Detection limits as low as 0.010 mg/kg have been achieved using this approach . Capillary electrophoresis with electrochemical detection is also viable for studying hydrolysis kinetics, offering high resolution for polar metabolites .

Q. How can synthesis protocols for this compound derivatives be optimized for pharmaceutical intermediates?

Optimization involves catalyst screening (e.g., transition metal complexes or immobilized enzymes) and process condition tuning . For instance, substituting ammonia with methylamine in nucleophilic substitution reactions improves yield and purity. Post-synthesis steps like pH adjustment, vacuum distillation, and molecular distillation are critical for isolating high-purity products (>99%). Structural validation via FT-IR, ¹H/¹³C NMR, and MS ensures fidelity, particularly for novel derivatives like N-alkylated analogs .

Q. What are the best practices for ensuring stability and safe handling of this compound in laboratory settings?

Store the compound in airtight containers under inert gas to prevent oxidation. Avoid contact with strong oxidizers and ensure workspace ventilation to minimize inhalation risks. Use PPE (gloves, goggles) during handling. Stability studies indicate no hazardous decomposition under standard conditions, but thermal degradation above 150°C releases toxic gases (e.g., CO, HCl). Regular monitoring of storage conditions (temperature, humidity) and waste disposal via incineration are recommended .

Advanced Research Questions

Q. How do conflicting data on the carcinogenicity of this compound inform risk assessment, and what methodological considerations resolve discrepancies?

Discrepancies arise from species-specific responses (e.g., renal tumors in rats but not mice) and exposure routes. Mechanistic studies using metabonomic profiling (UPLC-MS) in rodent urine reveal nephrotoxic metabolites like chlorolactic acid, which correlates with renal carcinogenicity in rats. However, negative in vivo genotoxicity data in mice suggest non-genotoxic mechanisms, such as chronic inflammation or oxidative stress. Resolving contradictions requires cross-species comparative studies with controlled dosing (oral vs. subcutaneous) and longitudinal biomarker tracking .

Q. What advanced metabolic pathways are proposed for this compound, and how do in vitro models differ from in vivo findings?

In vitro models (e.g., bacterial Corynebacterium sp.) show enantioselective dehalogenation to glycidol via halohydrin dehalogenases, a pathway linked to genotoxicity. In mammals, alcohol dehydrogenase converts the compound to chlorolactaldehyde, which is further oxidized to chlorolactic acid. Discrepancies arise because glycidol is detoxified in vivo via glutathione conjugation, limiting its accumulation. Advanced models like intestinal Caco-2 cell monolayers demonstrate ester hydrolysis and transepithelial transport, highlighting differences in bioavailability between free and esterified forms .

Q. How can researchers address contradictions in genotoxicity data between in vitro and in vivo studies?

In vitro assays (e.g., Ames test) often show mutagenicity due to direct exposure to reactive intermediates like glycidol. In vivo, however, metabolic detoxification (e.g., GST-mediated conjugation) and repair mechanisms mitigate DNA damage. To reconcile these, use comet assays or transgenic rodent models to assess DNA damage in target tissues (kidney, testes). Pair these with toxicokinetic modeling to quantify metabolite distribution and adduct formation. Studies in Saccharomyces cerevisiae also provide insights into microbial vs. mammalian metabolic divergence .

Methodological Notes

  • Analytical Validation : Always include isotope-labeled standards (e.g., d₅-3-MCPD) to correct for matrix effects in LC-MS/MS workflows .
  • Synthetic Optimization : Use design-of-experiment (DoE) approaches to evaluate catalyst efficiency and reaction kinetics .
  • Toxicology Models : Combine traditional histopathology with omics (metabolomics, transcriptomics) for mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.